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Compound of Interest

Compound Name: 2,3,4-Triphenylbutyramide

Cat. No.: B15075742 Get Quote

The unique trifecta of phenyl groups on a butyramide backbone marks 2,3,4-
Triphenylbutyramide as a novel chemical structure with significant potential for investigation

by researchers, scientists, and drug development professionals. An exhaustive search of

prominent chemical databases, including SciFinder, Reaxys, and Chemical Abstracts Service

(CAS), reveals no prior synthesis or characterization of this specific molecule, underscoring its

novelty in the chemical landscape.

This guide provides a comparative analysis of 2,3,4-Triphenylbutyramide against existing

butyramide derivatives and other multi-phenyl substituted compounds. It outlines a plausible

synthetic pathway and discusses potential biological activities based on the structure-activity

relationships of analogous molecules.

Structural Comparison and Predicted Properties
The core of 2,3,4-Triphenylbutyramide is a four-carbon aliphatic amide chain. Its defining

feature is the presence of three phenyl groups, one on each of the second, third, and fourth

carbon atoms. This high degree of arylation is expected to impart distinct physicochemical

properties compared to simpler, known butyramide derivatives.
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Compound Name Structure
Key Structural
Features

Known/Predicted
Properties

Butyramide CH₃CH₂CH₂CONH₂
Unsubstituted four-

carbon amide

Growth inhibitory and

differentiating effects

in some cancer cell

lines.

2-Phenylbutyramide
CH₃CH₂CH(C₆H₅)CO

NH₂

Single phenyl group at

the α-carbon

Anticonvulsant activity

has been explored for

derivatives.

2-[(3,4,5-

Triphenyl)phenyl]acet

amide

(C₆H₅)₃C₆H₂CH₂CON

H₂

A triphenyl-substituted

phenyl group attached

to an acetamide

Synthesized as a

potential precursor for

biologically active

molecules.[1][2][3]

2,3,4-

Triphenylbutyramide

(Proposed)

C₆H₅CH₂CH(C₆H₅)CH

(C₆H₅)CONH₂

Three phenyl groups

on the butyramide

backbone

Predicted to have

increased lipophilicity

and potential for

unique biological

activities due to

extensive aromatic

substitution.

Potential Biological Activities and Therapeutic
Interest
While no experimental data exists for 2,3,4-Triphenylbutyramide, the biological activities of

structurally related compounds offer insights into its potential applications. Phenyl-substituted

amides and phenylpropanoids are known to exhibit a range of pharmacological effects.[4][5][6]

Table 2: Potential Biological Activities of 2,3,4-Triphenylbutyramide Based on Analogous

Compounds
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Biological Activity
Rationale Based on
Structural Analogs

Potential Significance

Anti-inflammatory

Phenyl-substituted amides

have shown potential as

inhibitors of enzymes like

lipoxygenase, which are

involved in inflammatory

pathways.[4]

Development of novel non-

steroidal anti-inflammatory

drugs (NSAIDs).

Antioxidant

The presence of multiple

phenyl groups may allow the

molecule to act as a free

radical scavenger, a property

seen in some phenylpropanoid

derivatives.[5][6]

Therapeutic applications in

diseases associated with

oxidative stress.

Anticancer

Certain multi-aryl substituted

compounds have

demonstrated cytotoxic effects

against various cancer cell

lines. The bulky phenyl groups

could facilitate interactions with

biological targets.

Exploration as a new scaffold

for anticancer drug discovery.

Neurological Disorders

Some simple phenyl-

substituted amides have been

investigated for anticonvulsant

properties. The unique

stereochemistry of 2,3,4-

Triphenylbutyramide could

lead to novel CNS activities.

Potential for developing new

treatments for epilepsy or other

neurological conditions.

Proposed Synthetic Pathway
A plausible synthetic route for 2,3,4-Triphenylbutyramide can be adapted from established

multi-step organic synthesis methodologies, such as those used for preparing similarly complex

molecules like 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives.[1][2][3] The proposed
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pathway would likely involve the construction of the triphenyl-substituted butanoic acid

precursor followed by amidation.

Styrene & Phenylacetaldehyde Derivatives Michael Addition Substituted Aldehyde Wittig Reaction or similar C-C bond formation 2,3,4-Triphenylbut-3-enoic acid derivative Reduction of double bond 2,3,4-Triphenylbutanoic Acid Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) Acyl Chloride or Activated Ester Amination (Reaction with Ammonia) 2,3,4-Triphenylbutyramide

Click to download full resolution via product page

Caption: A plausible multi-step synthetic pathway for 2,3,4-Triphenylbutyramide.

Experimental Protocols
Proposed Synthesis of 2,3,4-Triphenylbutanoic Acid
(Precursor)

Step 1: Michael Addition: A suitable phenyl-containing nucleophile would be reacted with a

phenyl-substituted α,β-unsaturated carbonyl compound in the presence of a base catalyst to

form a 1,5-dicarbonyl compound.

Step 2: Aldol Condensation/Reduction: The resulting dicarbonyl compound would undergo

an intramolecular aldol condensation to form a cyclic intermediate, which would then be

subjected to a series of reactions including reduction and ring-opening to generate the

triphenyl-substituted carbon chain.

Step 3: Oxidation: The terminal functional group would be oxidized to a carboxylic acid to

yield 2,3,4-triphenylbutanoic acid.

Purification: The product would be purified using column chromatography and characterized

by ¹H NMR, ¹³C NMR, and mass spectrometry.

Amidation of 2,3,4-Triphenylbutanoic Acid
Activation: 2,3,4-Triphenylbutanoic acid (1 equivalent) would be dissolved in a dry, inert

solvent (e.g., dichloromethane) and cooled to 0°C. A coupling agent such as oxalyl chloride

(1.2 equivalents) or a carbodiimide (e.g., EDC, 1.2 equivalents) with an activator like HOBt

(1.2 equivalents) would be added.
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Amination: A solution of ammonia in a suitable solvent (e.g., 2M in methanol, 2-3

equivalents) would be added dropwise to the activated acid at 0°C.

Reaction Monitoring: The reaction mixture would be stirred at room temperature and

monitored by thin-layer chromatography (TLC) until completion.

Work-up and Purification: The reaction would be quenched with water, and the organic layer

separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product would be purified by recrystallization or column

chromatography to yield 2,3,4-Triphenylbutyramide.

In Vitro Lipoxygenase Inhibition Assay
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase in borate buffer (pH

9.0) and a solution of linoleic acid (substrate) in ethanol would be prepared.

Assay Procedure: In a 96-well plate, varying concentrations of 2,3,4-Triphenylbutyramide
(dissolved in DMSO) would be pre-incubated with the lipoxygenase solution for 10 minutes

at room temperature.

Initiation of Reaction: The reaction would be initiated by adding the linoleic acid substrate to

each well.

Measurement: The formation of the conjugated diene product would be measured

spectrophotometrically at 234 nm over a period of 5 minutes.

Data Analysis: The percentage of inhibition would be calculated, and the IC₅₀ value (the

concentration of the compound that inhibits 50% of the enzyme activity) would be

determined.

Potential Signaling Pathway Involvement
Given the anti-inflammatory potential of related compounds, 2,3,4-Triphenylbutyramide could

potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a

key regulator of inflammation.
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Caption: Hypothetical modulation of the NF-κB inflammatory pathway by 2,3,4-
Triphenylbutyramide.

Conclusion
2,3,4-Triphenylbutyramide represents a novel, unexplored chemical entity. Its unique

structure, characterized by a high degree of phenyl substitution on a flexible butyramide core,

distinguishes it from known compounds. Based on the activities of structurally related

molecules, it holds promise as a lead compound for the development of new therapeutics,

particularly in the areas of inflammation, oxidative stress, and oncology. The synthesis and

biological evaluation of 2,3,4-Triphenylbutyramide are warranted to fully elucidate its chemical

properties and pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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